molecular formula C14H22O2 B14243200 1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol CAS No. 214330-29-7

1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol

Cat. No.: B14243200
CAS No.: 214330-29-7
M. Wt: 222.32 g/mol
InChI Key: PGCBQOYNRABNCJ-UHFFFAOYSA-N
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Description

1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene, where the benzene ring is substituted with a 1,1-diethoxyethyl group and two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol typically involves the alkylation of 2,4-dimethylbenzene (also known as xylene) with 1,1-diethoxyethane. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, which facilitates the formation of the carbocation intermediate necessary for the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways involve interactions with various functional groups, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dimethoxyethyl)-2,4-dimethyl-benzol: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4-Dimethylbenzaldehyde: Contains an aldehyde group instead of the 1,1-diethoxyethyl group.

    2,4-Dimethylphenol: Contains a hydroxyl group instead of the 1,1-diethoxyethyl group.

Uniqueness

1-(1,1-Diethoxyethyl)-2,4-dimethyl-benzol is unique due to the presence of the 1,1-diethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

214330-29-7

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1-(1,1-diethoxyethyl)-2,4-dimethylbenzene

InChI

InChI=1S/C14H22O2/c1-6-15-14(5,16-7-2)13-9-8-11(3)10-12(13)4/h8-10H,6-7H2,1-5H3

InChI Key

PGCBQOYNRABNCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C1=C(C=C(C=C1)C)C)OCC

Origin of Product

United States

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